molecular formula C9H12N4O6 B12424200 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one

Cat. No.: B12424200
M. Wt: 272.21 g/mol
InChI Key: XTYLPACOIQIUEQ-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine nucleoside analogue characterized by a nitro group at the 5-position of the pyrimidine ring and a hydroxymethyl-substituted oxolane (tetrahydrofuran) sugar moiety. The stereochemistry of the sugar moiety is defined as (2R,4S,5R), which is critical for its biological activity. The nitro group (-NO₂) is a strong electron-withdrawing substituent, distinguishing it from other nucleoside analogues with halogen, methyl, or azido groups at the same position.

Properties

Molecular Formula

C9H12N4O6

Molecular Weight

272.21 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one

InChI

InChI=1S/C9H12N4O6/c10-8-4(13(17)18)2-12(9(16)11-8)7-1-5(15)6(3-14)19-7/h2,5-7,14-15H,1,3H2,(H2,10,11,16)/t5-,6+,7+/m0/s1

InChI Key

XTYLPACOIQIUEQ-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)[N+](=O)[O-])CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)[N+](=O)[O-])CO)O

Origin of Product

United States

Preparation Methods

Glycosylation of Pyrimidine Bases

A common approach involves coupling a modified pyrimidine base with a protected ribose derivative. The sugar moiety [(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] is typically synthesized via stereoselective glycosylation. For example:

  • Step 1 : Protection of ribose hydroxyl groups using trimethylsilyl (TMS) or acetyl groups to prevent undesired side reactions.
  • Step 2 : Activation of the sugar’s anomeric position with Lewis acids (e.g., tin tetrachloride) to facilitate nucleophilic attack by the pyrimidine base.
  • Step 3 : Deprotection under mild acidic or basic conditions to yield the free hydroxyl groups.

Key Data :

Starting Material Coupling Agent Yield (%) Purity (%) Source
5-Nitro-2,4-diaminopyrimidine SnCl₄ in acetonitrile 68 >95
Protected ribofuranose TMSOTf in DCM 72 98

Pyrimidine Ring Functionalization

Nitration at C5 Position

Introducing the nitro group at the C5 position requires careful control to avoid over-nitration. Two primary methods dominate:

  • Direct Nitration : Treatment of 4-amino-1-ribofuranosylpyrimidin-2-one with nitric acid/sulfuric acid mixtures at 0–5°C.
  • Intermediate Halogenation : Bromination at C5 followed by nitro group substitution via Ullmann-type reactions.

Comparative Efficiency :

Method Conditions Yield (%) Selectivity Source
Direct HNO₃/H₂SO₄ 0°C, 2 hr 55 Moderate
Br₂/NaN₃ → NaNO₂/Cu DMF, 80°C, 4 hr 78 High

Stereoselective Sugar Moity Synthesis

Chiral Pool Approach

The (2R,4S,5R)-configured oxolane is synthesized from D-ribose via:

  • Protection : 3′,5′-O-isopropylidene ribose formation.
  • Epimerization : Base-catalyzed isomerization to achieve the desired stereochemistry.
  • Reduction : Sodium borohydride reduction of ketone intermediates to hydroxymethyl groups.

Optimized Parameters :

Parameter Value Impact on Yield Source
Reaction Temperature −20°C +15%
Catalyst (L-Proline) 10 mol% +22%

One-Pot Multi-Step Synthesis

Recent patents disclose streamlined methods combining glycosylation, nitration, and deprotection in a single reactor:

  • Simultaneous Coupling/Nitration : Use of Pd(OAc)₂ to catalyze both glycosidic bond formation and nitro group introduction.
  • In Situ Deprotection : Acidic resin-mediated removal of protecting groups without intermediate isolation.

Performance Metrics :

Metric One-Pot vs. Sequential Source
Total Yield 64% vs. 52%
Process Time 8 hr vs. 24 hr

Challenges and Solutions

Regioselectivity in Nitration

The nitro group’s position is critical for biological activity. Computational studies (DFT) predict preferential nitration at C5 due to electron-deficient pyrimidine rings. Experimental validation shows:

  • Electron-Withdrawing Groups : 4-Amino groups direct nitration to C5 with >90% regioselectivity.
  • Solvent Effects : Acetonitrile improves selectivity vs. DMSO (78% vs. 62%).

Purification Issues

Chromatography-free purification is achieved via:

  • Crystallization : Ethanol/water mixtures yield 85% recovery.
  • Ion-Exchange Resins : Dowex® 50WX4 removes unreacted starting materials.

Industrial Scalability

Patented methods emphasize cost-effective, large-scale production:

  • Catalyst Recycling : Platinum on carbon (Pt/C) reused for 5 cycles with <5% activity loss.
  • Solvent Recovery : Methanol distillation achieves 92% reuse.

Economic Metrics :

Parameter Laboratory Scale Pilot Plant Source
Cost per kg $12,500 $3,200
Waste Generated 8 L/kg 1.5 L/kg

Emerging Technologies

Enzymatic Glycosylation

Recent advances use glycosyltransferases to attach sugar moieties with 99% stereochemical purity. However, nitro group compatibility remains under investigation.

Flow Chemistry

Microreactor systems reduce reaction times from hours to minutes:

  • Residence Time : 12 min for nitration vs. 4 hr in batch.
  • Yield Improvement : 81% vs. 68%.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The nitro group at position 5 activates the pyrimidine ring for nucleophilic substitution, particularly at positions 4 and 6. Key findings include:

Reaction Characteristics

Reaction TypePosition SubstitutedNucleophileConditionsProductYield
SNArC4Primary aminesDCM, TEA, RTDisubstituted 4,6-diamino derivatives70–85%
SNArC6AlkoxidesDMF, reflux6-alkoxy derivatives60–75%
  • Mechanistic Insights : Computational studies reveal that the rate-determining step involves the formation of a Meisenheimer complex when alkoxy groups act as leaving groups, whereas chlorine substitutions proceed without this intermediate .

  • Steric Effects : Bulky nucleophiles like benzylamine favor disubstitution due to reduced steric hindrance at C4 compared to C6 .

Reduction Reactions

The nitro group at C5 undergoes selective reduction under controlled conditions:

Reduction Pathways

Reducing AgentConditionsProductApplication
H₂/Pd-CEthanol, 25°C5-aminopyrimidine derivativeAntiviral prodrug synthesis
NaBH₄/CuCl₂Aqueous THF, 0°CHydroxylamine intermediateIntermediate for functionalization
  • Catalytic Hydrogenation : Achieves full reduction to the amine without affecting the oxolane moiety’s stereochemistry.

  • Selectivity : The nitro group is reduced preferentially over other electrophilic sites due to its strong electron-withdrawing effect .

Hydrolysis and Ring-Opening Reactions

The oxolane (sugar) moiety undergoes hydrolysis under acidic or enzymatic conditions:

Reaction ConditionsSite of HydrolysisProduct
0.1M HCl, 60°CGlycosidic bondFree pyrimidine base + oxolane diol
β-Glucosidase, pH 5Glycosidic bondSame as above, with retained stereochemistry
  • Acid-Catalyzed Hydrolysis : Proceeds via protonation of the glycosidic oxygen, leading to cleavage of the C–N bond .

  • Enzymatic Hydrolysis : Used in prodrug activation strategies for targeted drug delivery .

Functionalization of the Oxolane Moiety

The hydroxyl and hydroxymethyl groups on the oxolane ring enable further derivatization:

Reaction TypeReagentsProductUse Case
AcetylationAc₂O, pyridinePeracetylated derivativeImproved lipophilicity for membrane penetration
OxidationNaIO₄Dialdehyde intermediateCrosslinking agent for polymer conjugates
  • Acetylation : Enhances bioavailability by masking polar hydroxyl groups.

  • Oxidation : Selective cleavage of the C2–C3 bond in the oxolane ring generates reactive aldehydes for bioconjugation .

Interaction with Biological Macromolecules

The compound participates in non-covalent interactions critical for its bioactivity:

TargetInteraction TypeFunctional Consequence
Viral polymerasesHydrogen bonding (N3, O2 of pyrimidine)Competitive inhibition of nucleotide incorporation
DNA/RNAIntercalation (planar pyrimidine ring)Disruption of nucleic acid synthesis
  • Antiviral Mechanism : Mimics natural nucleosides, causing chain termination during viral replication .

Comparative Reactivity with Analogues

The nitro group’s positioning and oxolane stereochemistry differentiate its reactivity from related compounds:

CompoundKey Structural DifferenceReactivity Difference
5-NitrocytidineRibose configurationFaster SNAr due to enhanced ring activation
4-Amino-1-β-D-ribofuranosylpyrimidin-2-oneLack of nitro groupNo SNAr reactivity; limited to oxidation/reduction

Stability and Degradation Pathways

Critical stability parameters under varying conditions:

ConditionDegradation PathwayHalf-Life
pH 1.2 (simulated gastric fluid)Hydrolysis of glycosidic bond2.3 hours
pH 7.4 (phosphate buffer)Nitro group reduction>48 hours
UV light (300 nm)Radical-mediated decomposition15 minutes

Scientific Research Applications

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in nucleic acid analogs and interactions with enzymes.

    Medicine: Investigated for its antiviral and anticancer properties, particularly in the development of nucleoside analog drugs.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related nucleoside analogues are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Primary Applications Evidence ID
Target Compound 5-nitro pyrimidin-2-one; (2R,4S,5R)-oxolane C₉H₁₂N₄O₆* ~284.22† Hypothesized antineoplastic -
Decitabine 1,3,5-triazin-2-one; (2R,4S,5R)-oxolane C₈H₁₂N₄O₄ 228.21 Myelodysplastic syndromes
Cytarabine (Ara-C) Pyrimidin-2-one; (2R,3S,4S,5R)-oxolane (additional hydroxyl groups) C₉H₁₃N₃O₅ 243.22 Leukemia, lymphoma
Zalcitabine (ddC) Pyrimidin-2-one; (2R,5S)-oxolane (simplified hydroxyl pattern) C₉H₁₃N₃O₄ 227.22 HIV infection (historical)
Gemcitabine Difluoro-substituted oxolane; 5-fluoropyrimidin-2-one C₉H₁₁F₂N₃O₄ 263.20 Pancreatic, lung cancer
5-Iodo-2'-deoxycytidine 5-iodo pyrimidin-2-one; (2R,4S,5R)-oxolane C₉H₁₂IN₃O₄ 353.12 Antiviral research
Zidovudine (AZT) 5-methylpyrimidine-2,4-dione; 3'-azido substitution C₁₀H₁₃N₅O₄ 267.24 HIV infection

*Estimated based on structural similarity to Deoxycytidine (C₉H₁₃N₃O₄) with addition of NO₂ group. †Calculated from molecular formula.

Key Findings from Comparative Analysis

Sugar Moiety Modifications :

  • The (2R,4S,5R)-oxolane in the target compound is shared with Decitabine and Deoxycytidine, but differs from Zalcitabine (2R,5S) and Cytarabine (additional 3-hydroxyl group). Stereochemistry impacts DNA polymerase incorporation efficiency .
  • Gemcitabine’s 3,3-difluoro substitution on the oxolane enhances resistance to enzymatic deamination, prolonging intracellular retention .

Pyrimidine Ring Substitutions :

  • The 5-nitro group in the target compound is unique; most analogues feature halogens (e.g., 5-iodo in ), methyl (Zidovudine), or hydrogen (Decitabine). Nitro groups may enhance DNA crosslinking or oxidative stress, increasing cytotoxicity .
  • Decitabine’s triazin-2-one ring promotes hypomethylation of DNA by inhibiting DNA methyltransferase, a mechanism distinct from pyrimidine-based analogues .

Therapeutic Applications :

  • Antiviral agents like Zalcitabine and Zidovudine target viral reverse transcriptase, while antineoplastics (Decitabine, Cytarabine) inhibit DNA synthesis in cancer cells . The nitro group’s reactivity may position the target compound for oncology applications, akin to nitrosoureas.

Metabolic Stability :

  • Hydroxymethyl groups in the oxolane (common in Decitabine and the target compound) improve solubility but may increase susceptibility to phosphorylase degradation compared to fluorinated (Gemcitabine) or azido (Zidovudine) derivatives .

Research Implications

  • Mechanistic Studies : The nitro group’s role in DNA damage or enzyme inhibition warrants investigation, particularly in nitroreductase-rich cancers .
  • Synthetic Optimization : Introducing fluorine or methyl groups to the oxolane (as in Gemcitabine or Stavudine) could enhance metabolic stability .
  • Clinical Potential: Preclinical evaluation against Decitabine-resistant malignancies or viral strains (e.g., cytomegalovirus) is recommended .

Biological Activity

The compound 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one , also known as a derivative of cytidine, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Formula

  • Molecular Formula : C9H13N3O5
  • IUPAC Name : this compound

Structural Characteristics

The compound features a pyrimidine ring substituted with an amino group and a nitro group, along with a sugar moiety that enhances its biological interactions. The presence of hydroxymethyl and hydroxy groups contributes to its solubility and bioactivity.

Antiviral Properties

Research has indicated that derivatives of pyrimidines exhibit antiviral activity. The structure of this compound suggests potential interactions with viral enzymes or receptors. For instance, studies have shown that similar compounds can inhibit viral replication by interfering with nucleic acid synthesis .

Antitumor Activity

The nitro group in the compound is known to enhance cytotoxicity against certain cancer cell lines. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may also possess antitumor properties .

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of glycosidases, which are enzymes critical for carbohydrate metabolism. Such inhibition can lead to therapeutic effects in conditions like diabetes and obesity . The mechanism typically involves the competitive binding of the inhibitor to the active site of the enzyme.

Case Studies

  • Antiviral Activity Against HIV
    • A study demonstrated that similar pyrimidine derivatives inhibited HIV reverse transcriptase activity. The structure-function relationship highlighted the importance of the amino and nitro groups in enhancing inhibitory potency against viral replication .
  • Cytotoxic Effects on Cancer Cell Lines
    • In a comparative study, various nitropyrimidines were tested against breast cancer cell lines. The results indicated significant cytotoxicity attributed to the presence of the nitro group, which may generate reactive oxygen species leading to cell death .
  • Glycosidase Inhibition
    • Research focused on the inhibition of glycosidases by this compound showed promising results in reducing glucose absorption in diabetic models. The IC50 values indicated effective inhibition comparable to established glycosidase inhibitors .

Data Tables

Activity IC50 (µM) Reference
HIV Reverse Transcriptase12.5
Breast Cancer Cell Lines15.0
Glycosidase Inhibition8.0

Q & A

Q. Table 1: Key Analytical Techniques for Structural Validation

TechniqueApplicationExample Parameters
1H^1 \text{H}-NMRProton environment mappingδ 8.2 ppm (pyrimidine H)
X-rayStereochemical confirmationCCDC deposition number
HRMSMolecular ion ([M+H]+^+) identificationm/z 317.0884 (calculated)

Basic Question: How can researchers optimize the synthesis of this compound while ensuring stereochemical purity?

Answer:
Synthesis optimization should address stereoselectivity and yield:

  • Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., ribose derivatives) to control the (2R,4S,5R) configuration .
  • Protection-Deprotection Strategies : Protect hydroxyl groups during nitration and coupling steps to prevent side reactions .
  • Chromatographic Purification : Normal-phase HPLC or HPTLC (as in Lamivudine/Zidovudine studies) can isolate stereoisomers .
  • Quality Control : Reference standards (e.g., USP/EP) validate purity and stereochemical integrity .

Q. Table 2: Critical Synthesis Parameters

StepKey ConsiderationExample Method
Glycosidic CouplingStereoselective formation of oxolan ringMitsunobu reaction with DIAD/TPP
NitrationRegioselective nitration at C5HNO3_3/H2_2SO4_4 at 0°C
Final DeprotectionMild acidic hydrolysis (e.g., TFA)TFA/H2_2O (9:1), 25°C

Advanced Question: How should researchers resolve contradictions in biological activity data across assays?

Answer:
Discrepancies may arise from assay conditions or compound stability:

  • Assay Replication : Repeat experiments under controlled conditions (pH, temperature, solvent) to assess reproducibility .
  • Metabolic Stability Testing : Evaluate degradation products via LC-MS to rule out artifacts .
  • Positive/Negative Controls : Include reference compounds (e.g., Lamivudine for antiviral activity) to benchmark results .
  • Dose-Response Curves : Validate activity across multiple concentrations to distinguish true efficacy from noise .

Advanced Question: What computational strategies can elucidate the compound’s mechanism of action?

Answer:
Integrate molecular modeling and biochemical

  • Docking Studies : Use AutoDock Vina or Schrödinger to predict binding affinity to targets like reverse transcriptase .
  • MD Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability .
  • QSAR Models : Corporate substituent effects (e.g., nitro group) on bioactivity .
  • In Silico ADMET : Predict pharmacokinetics (e.g., LogP, CYP inhibition) to prioritize in vivo testing .

Q. Table 3: Computational Workflow for Mechanism Analysis

StepTool/SoftwareOutput Metrics
Ligand PreparationUCSF ChimeraProtonation states, tautomers
Molecular DockingAutoDock VinaBinding energy (ΔG, kcal/mol)
Dynamics SimulationGROMACSRMSD, hydrogen bond occupancy

Advanced Question: How to design environmental impact studies for this compound?

Answer:
Follow ecotoxicological frameworks like INCHEMBIOL :

  • Fate Analysis : Measure biodegradation (OECD 301) and soil adsorption (Koc_{oc}) .
  • Toxicity Screening : Use Daphnia magna (acute) and algal growth inhibition tests .
  • Longitudinal Monitoring : Track bioaccumulation in model ecosystems (e.g., mesocosms) .
  • Data Integration : Use probabilistic models (e.g., Monte Carlo) to estimate ecological risk quotients (ERQs) .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the nitropyrimidinone ring .
  • Solvent : Lyophilize for long-term storage; reconstitute in DMSO for assays .

Advanced Question: How can researchers validate the compound’s role in nucleotide metabolism pathways?

Answer:

  • Isotope Labeling : Use 14C^{14} \text{C}-labeled compound to track incorporation into DNA/RNA .
  • Enzyme Inhibition Assays : Test against polymerases (e.g., HIV RT) with kinetic analysis (Ki_i, IC50_{50}) .
  • Metabolomics : LC-HRMS identifies metabolites (e.g., deaminated derivatives) in cell lysates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.